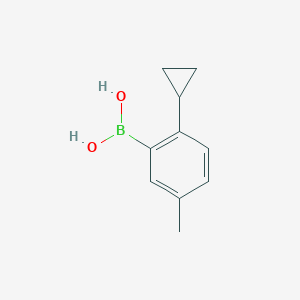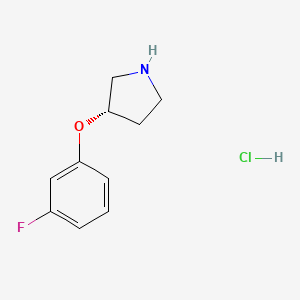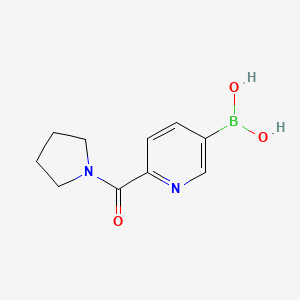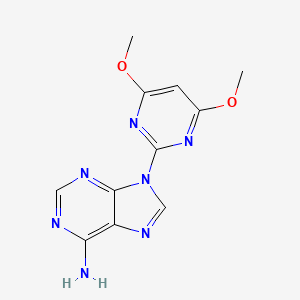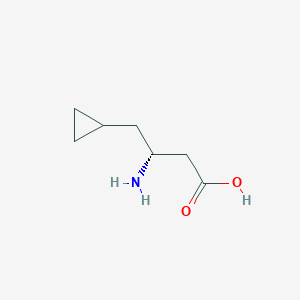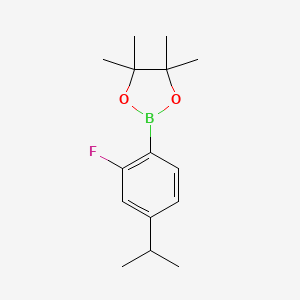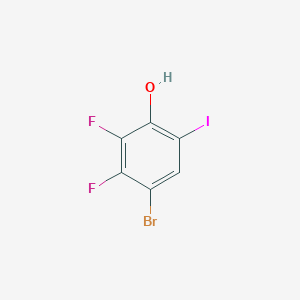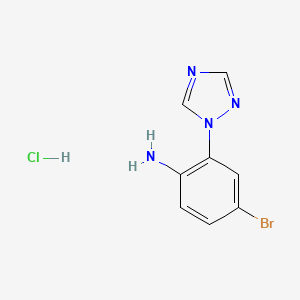![molecular formula C21H21NO4 B13455171 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13455171.png)
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group . The synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions.
Formation of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction.
Coupling reaction: The protected amino acid is coupled with the cyclopropyl group under specific reaction conditions.
Analyse Des Réactions Chimiques
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a coupling agent in peptide synthesis
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Medicine: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid, allowing it to participate in various biochemical reactions without interference . The compound’s cyclopropyl group provides stability and enhances its reactivity in certain reactions .
Comparaison Avec Des Composés Similaires
2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can be compared with other similar compounds, such as:
2-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: This compound has a similar structure but with an ethyl group instead of a cyclopropyl group.
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid: This compound is used for preparing stapled peptides by ring-closing metathesis.
2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid: This compound has an ethoxy group instead of a cyclopropyl group.
The uniqueness of 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid lies in its cyclopropyl group, which provides enhanced stability and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
InChI |
InChI=1S/C21H21NO4/c1-22(19(20(23)24)13-10-11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
Clé InChI |
OFIKEOIDEQSZII-UHFFFAOYSA-N |
SMILES canonique |
CN(C(C1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


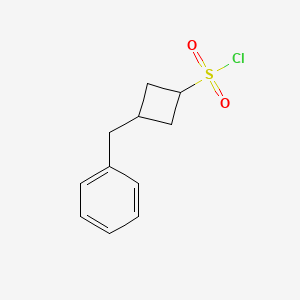
![tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate](/img/structure/B13455102.png)
![4-Methyl-2-oxabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13455103.png)
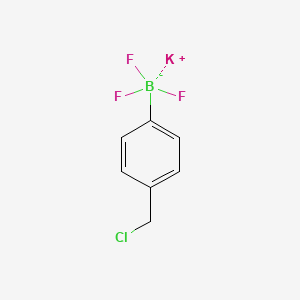
![{1-Fluorobicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13455112.png)
